molecular formula C13H20O2 B2877031 4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol CAS No. 909229-27-2

4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol

Cat. No.: B2877031
CAS No.: 909229-27-2
M. Wt: 208.301
InChI Key: UXXZFOORBVIFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol is an organic compound with the molecular formula C13H20O2. It is a derivative of butanol, where the hydroxyl group is substituted with a 2,4-dimethylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol typically involves the reaction of 2,4-dimethylbenzyl chloride with butan-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

2,4-Dimethylbenzyl chloride+Butan-1-olNaOH, RefluxThis compound\text{2,4-Dimethylbenzyl chloride} + \text{Butan-1-ol} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} 2,4-Dimethylbenzyl chloride+Butan-1-olNaOH, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The 2,4-dimethylbenzyl group provides hydrophobic interactions, enhancing its binding affinity to certain targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dimethylphenyl)oxy]butan-1-ol
  • 4-[(2,4-Dimethylbenzyl)oxy]pentan-1-ol
  • 4-[(2,4-Dimethylbenzyl)oxy]butan-2-ol

Uniqueness

4-[(2,4-Dimethylbenzyl)oxy]butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2,4-dimethylbenzyl group enhances its hydrophobicity and stability, making it suitable for various applications that require these characteristics .

Properties

IUPAC Name

4-[(2,4-dimethylphenyl)methoxy]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-11-5-6-13(12(2)9-11)10-15-8-4-3-7-14/h5-6,9,14H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXZFOORBVIFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)COCCCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.